LY164929

描述

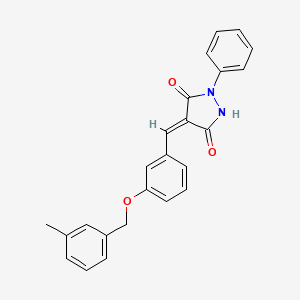

Structure

3D Structure

属性

IUPAC Name |

(4E)-4-[[3-[(3-methylphenyl)methoxy]phenyl]methylidene]-1-phenylpyrazolidine-3,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20N2O3/c1-17-7-5-9-19(13-17)16-29-21-12-6-8-18(14-21)15-22-23(27)25-26(24(22)28)20-10-3-2-4-11-20/h2-15H,16H2,1H3,(H,25,27)/b22-15+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITMLWGWTDWJSRZ-PXLXIMEGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)COC2=CC=CC(=C2)C=C3C(=O)NN(C3=O)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC=C1)COC2=CC=CC(=C2)/C=C/3\C(=O)NN(C3=O)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

429653-73-6 | |

| Record name | 429653-73-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis Protocol for (4E)-4-[[3-[(3-methylphenyl)methoxy]phenyl]methylidene]-1-phenylpyrazolidine-3,5-dione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Chemical Properties and Data

While a specific peer-reviewed publication detailing the synthesis and characterization of Y16 is not publicly available, the following data has been compiled from chemical supplier databases.

| Property | Value | Source |

| Molecular Formula | C₂₄H₂₀N₂O₃ | [1] |

| Molecular Weight | 384.43 g/mol | [1] |

| CAS Number | 429653-73-6 | [1] |

| Appearance | Not Reported | |

| Melting Point | Not Reported | |

| Solubility | Not Reported | |

| ¹H NMR Data | Not Reported | |

| ¹³C NMR Data | Not Reported | |

| Mass Spec Data | Not Reported | |

| IR Data | Not Reported |

Proposed Synthesis Pathway

The synthesis of (4E)-4-[[3-[(3-methylphenyl)methoxy]phenyl]methylidene]-1-phenylpyrazolidine-3,5-dione is anticipated to proceed via a two-step process, culminating in a Knoevenagel condensation. The overall reaction scheme is presented below.

Figure 1: Proposed two-step synthesis pathway for Y16.

Experimental Protocols

The following are detailed, generalized protocols for the synthesis of the necessary starting materials and the final product based on standard organic chemistry methodologies.

Part 1: Synthesis of Starting Materials

1.1: Synthesis of 1-Phenylpyrazolidine-3,5-dione

This procedure involves the condensation of phenylhydrazine with diethyl malonate.

-

Reagents and Solvents:

-

Phenylhydrazine

-

Diethyl malonate

-

Sodium ethoxide

-

Ethanol (absolute)

-

Hydrochloric acid (concentrated)

-

Water (distilled)

-

-

Procedure:

-

A solution of sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).

-

To this solution, diethyl malonate is added dropwise with stirring at room temperature.

-

Phenylhydrazine is then added to the reaction mixture, and the solution is refluxed for several hours.

-

After cooling to room temperature, the solvent is removed under reduced pressure.

-

The resulting residue is dissolved in water and acidified with concentrated hydrochloric acid to precipitate the product.

-

The crude product is collected by filtration, washed with cold water, and recrystallized from a suitable solvent (e.g., ethanol/water mixture) to yield pure 1-phenylpyrazolidine-3,5-dione.

-

1.2: Synthesis of 3-[(3-methylphenyl)methoxy]benzaldehyde

This synthesis is achieved through a Williamson ether synthesis between 3-hydroxybenzaldehyde and 3-methylbenzyl bromide.

-

Reagents and Solvents:

-

3-Hydroxybenzaldehyde

-

3-Methylbenzyl bromide

-

Potassium carbonate (or another suitable base)

-

Acetone or Dimethylformamide (DMF)

-

-

Procedure:

-

3-Hydroxybenzaldehyde and potassium carbonate are dissolved in a suitable solvent like acetone or DMF.

-

3-Methylbenzyl bromide is added to the mixture.

-

The reaction mixture is stirred at an elevated temperature (e.g., reflux) for several hours until the reaction is complete (monitored by TLC).

-

After cooling, the inorganic salts are removed by filtration.

-

The solvent is evaporated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford 3-[(3-methylphenyl)methoxy]benzaldehyde.

-

Part 2: Synthesis of (4E)-4-[[3-[(3-methylphenyl)methoxy]phenyl]methylidene]-1-phenylpyrazolidine-3,5-dione (Y16) via Knoevenagel Condensation

This final step involves the base-catalyzed condensation of the two synthesized precursors.

-

Reagents and Solvents:

-

1-Phenylpyrazolidine-3,5-dione

-

3-[(3-methylphenyl)methoxy]benzaldehyde

-

Piperidine (catalyst)

-

Glacial acetic acid (co-catalyst)

-

Ethanol or Toluene (solvent)

-

-

Procedure:

-

Equimolar amounts of 1-phenylpyrazolidine-3,5-dione and 3-[(3-methylphenyl)methoxy]benzaldehyde are dissolved in a suitable solvent such as ethanol or toluene.

-

A catalytic amount of piperidine and a few drops of glacial acetic acid are added to the reaction mixture.

-

The mixture is heated to reflux for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, which may cause the product to precipitate.

-

The solid product is collected by filtration. If no precipitate forms, the solvent is removed under reduced pressure.

-

The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol, acetic acid, or a mixture thereof) to yield the final compound.

-

Involvement in RhoA Signaling Pathway

Y16 is a known inhibitor of the RhoA signaling pathway. This pathway is integral to regulating various cellular processes. Y16 exerts its effect by preventing the interaction between the guanine nucleotide exchange factor LARG and the small GTPase RhoA. This inhibition blocks the exchange of GDP for GTP on RhoA, thereby keeping it in its inactive state and preventing downstream signaling.

References

Spectroscopic analysis of (4E)-4-[[3-[(3-methylphenyl)methoxy]phenyl]methylidene]-1-phenylpyrazolidine-3,5-dione

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed spectroscopic and analytical overview of the novel compound, (4E)-4-[[3-[(3-methylphenyl)methoxy]phenyl]methylidene]-1-phenylpyrazolidine-3,5-dione. The information presented herein is a comprehensive summary based on established knowledge of the pyrazolidine-3,5-dione scaffold and its derivatives, offering a predictive spectroscopic profile essential for its identification, characterization, and further development in medicinal chemistry. Due to the novelty of this specific molecule, the presented data is a representative projection based on analogous structures found in the scientific literature.

Introduction

Pyrazolidine-3,5-dione derivatives are a well-established class of heterocyclic compounds that have garnered significant attention in the field of drug discovery due to their diverse pharmacological activities, including anti-inflammatory, analgesic, and antibacterial properties. The title compound, (4E)-4-[[3-[(3-methylphenyl)methoxy]phenyl]methylidene]-1-phenylpyrazolidine-3,5-dione, represents a new analogue with potential for novel biological activities. This guide outlines the expected spectroscopic characteristics and the methodologies for their determination, providing a foundational reference for researchers.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative spectroscopic data for (4E)-4-[[3-[(3-methylphenyl)methoxy]phenyl]methylidene]-1-phenylpyrazolidine-3,5-dione. These predictions are derived from the analysis of structurally similar compounds and general spectroscopic principles for this chemical class.[1][2]

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.80 - 7.20 | m | 13H | Ar-H |

| ~7.10 | s | 1H | =CH |

| ~5.15 | s | 2H | O-CH₂-Ar |

| ~2.40 | s | 3H | Ar-CH₃ |

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~165 - 170 | C=O (Pyrazolidine-3,5-dione) |

| ~159.0 | C-O (Ar) |

| ~145.0 | C=CH |

| ~140 - 120 | Ar-C |

| ~115.0 | =CH |

| ~70.0 | O-CH₂-Ar |

| ~21.5 | Ar-CH₃ |

Table 3: Predicted Infrared (IR) Spectral Data (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3060 | m | Ar C-H str. |

| ~2940 | w | Aliphatic C-H str. |

| ~1700, ~1720 | s | C=O str. (Pyrazolidine-3,5-dione) |

| ~1645 | s | C=C str. |

| ~1540 | m | C-N str. |

| ~1250 | s | C-O str. |

Table 4: Predicted Mass Spectrometry Data (ESI-MS)

| m/z | Assignment |

| [M+H]⁺ | Molecular Ion Peak |

| [M+Na]⁺ | Sodium Adduct |

Experimental Protocols

The following are detailed experimental methodologies for the synthesis and spectroscopic characterization of pyrazolidine-3,5-dione derivatives, adapted for the title compound.[1]

Synthesis

The synthesis of (4E)-4-[[3-[(3-methylphenyl)methoxy]phenyl]methylidene]-1-phenylpyrazolidine-3,5-dione would typically involve a Knoevenagel condensation between 1-phenylpyrazolidine-3,5-dione and 3-[(3-methylphenyl)methoxy]benzaldehyde.

-

Materials: 1-phenylpyrazolidine-3,5-dione, 3-[(3-methylphenyl)methoxy]benzaldehyde, ethanol, piperidine.

-

Procedure:

-

Dissolve equimolar amounts of 1-phenylpyrazolidine-3,5-dione and 3-[(3-methylphenyl)methoxy]benzaldehyde in absolute ethanol.

-

Add a catalytic amount of piperidine to the solution.

-

Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation.

-

Filter the solid product, wash with cold ethanol, and dry under vacuum.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain the pure compound.

-

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a 500 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as the internal standard.

-

Infrared (IR) Spectroscopy: The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrophotometer. The sample would be prepared as a potassium bromide (KBr) pellet.

-

Mass Spectrometry (MS): High-resolution mass spectra would be acquired using an Electrospray Ionization (ESI) time-of-flight (TOF) mass spectrometer.

-

Thin Layer Chromatography (TLC): The purity of the synthesized compound would be monitored using silica gel G plates with a suitable solvent system, and visualization would be achieved under UV light or with iodine vapor.[1]

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the synthesis and characterization of the title compound.

Caption: Workflow for Synthesis and Spectroscopic Characterization.

This comprehensive guide provides a robust framework for the spectroscopic analysis of (4E)-4-[[3-[(3-methylphenyl)methoxy]phenyl]methylidene]-1-phenylpyrazolidine-3,5-dione. The predictive data and detailed methodologies will be invaluable for researchers involved in the synthesis, characterization, and evaluation of this and related novel chemical entities.

References

An In-depth Technical Guide to (4E)-4-[[3-[(3-methylphenyl)methoxy]phenyl]methylidene]-1-phenylpyrazolidine-3,5-dione (Y16): A Selective Inhibitor of RhoA Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4E)-4-[[3-[(3-methylphenyl)methoxy]phenyl]methylidene]-1-phenylpyrazolidine-3,5-dione, commonly known as Y16, is a potent and selective small molecule inhibitor of the RhoA signaling pathway. By specifically disrupting the interaction between RhoA and its guanine nucleotide exchange factor (GEF), LARG, Y16 has emerged as a valuable tool for investigating the multifaceted roles of RhoA in cellular processes and as a potential therapeutic agent in diseases characterized by aberrant RhoA activity, such as cancer and hypertension. This technical guide provides a comprehensive overview of the physical and chemical properties, a plausible synthesis protocol, and the well-documented biological activity and mechanism of action of Y16.

Chemical and Physical Properties

The fundamental physicochemical properties of (4E)-4-[[3-[(3-methylphenyl)methoxy]phenyl]methylidene]-1-phenylpyrazolidine-3,5-dione are summarized in the table below. These properties are essential for its handling, formulation, and application in experimental settings.

| Property | Value | Reference |

| Molecular Formula | C₂₄H₂₀N₂O₃ | [1] |

| Molecular Weight | 384.43 g/mol | [2][3] |

| CAS Number | 429653-73-6 | [1][2] |

| Appearance | Pink to red solid | [3] |

| Solubility | DMSO: 39 mg/mL (101.44 mM) | [2] |

| Purity (typical) | ≥98% (HPLC) | [3] |

| Storage | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 2 years, -20°C for 1 year. | [3] |

Synonyms: Y16, RhoA-IN-Y16, 4-{3-[(3-methylbenzyl)oxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione[1].

Synthesis and Characterization

Plausible Experimental Protocol: Knoevenagel Condensation

The following is a generalized experimental protocol based on known procedures for similar compounds[4][5][6].

Step 1: Synthesis of 3-[(3-methylphenyl)methoxy]benzaldehyde

This intermediate can be prepared via a Williamson ether synthesis from 3-hydroxybenzaldehyde and 3-methylbenzyl bromide in the presence of a suitable base like potassium carbonate in a polar aprotic solvent such as acetone or DMF.

Step 2: Knoevenagel Condensation to form Y16

-

To a solution of 1-phenylpyrazolidine-3,5-dione (1 equivalent) and 3-[(3-methylphenyl)methoxy]benzaldehyde (1 equivalent) in a suitable solvent such as ethanol or a mixture of water and ethanol, add a catalytic amount of a weak base (e.g., piperidine, ammonium carbonate)[4][5].

-

Reflux the reaction mixture for a specified time (typically 3-20 minutes, reaction progress can be monitored by TLC)[4].

-

Upon completion, cool the reaction mixture to room temperature.

-

The product, (4E)-4-[[3-[(3-methylphenyl)methoxy]phenyl]methylidene]-1-phenylpyrazolidine-3,5-dione (Y16), is expected to precipitate out of the solution.

-

Collect the solid product by filtration, wash with a cold solvent (e.g., ethanol), and dry under vacuum.

-

Further purification can be achieved by recrystallization from an appropriate solvent.

Spectral Characterization

A Certificate of Analysis for a commercial sample of Y16 indicates that the ¹H NMR and Mass Spectrometry data are consistent with its chemical structure[3]. Although the raw data is not provided, the expected spectral characteristics are outlined below based on the known structure and data from analogous compounds[7][8].

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic protons of the phenyl and substituted phenyl rings, a singlet for the benzylic methylene protons, a singlet for the methyl group protons, and a characteristic signal for the exocyclic vinyl proton. |

| ¹³C NMR | Resonances for the carbonyl carbons of the pyrazolidine-3,5-dione ring (typically in the range of δ 165-170 ppm), aromatic carbons, the benzylic methylene carbon, the methyl carbon, and the vinyl carbons[7][8]. |

| IR Spectroscopy | Characteristic absorption bands for C=O stretching of the dione (around 1700 cm⁻¹), C=C stretching of the aromatic rings and the vinyl group, and C-O stretching of the ether linkage. |

| Mass Spectrometry | A molecular ion peak (M⁺) or protonated molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight of 384.43. |

Biological Activity and Mechanism of Action

Y16 is a well-characterized inhibitor of the RhoA signaling pathway. It exerts its effect by selectively targeting the interaction between RhoA and the Dbl-family Rho guanine nucleotide exchange factor (GEF), LARG[2][9].

Mechanism of Action

Y16 binds to a junction site of the DH-PH domains of LARG, which is a critical region for its interaction with RhoA. This binding sterically hinders the association of LARG with RhoA, thereby preventing the LARG-catalyzed exchange of GDP for GTP on RhoA. Consequently, RhoA remains in its inactive, GDP-bound state. The binding affinity of Y16 to LARG has been determined to be approximately 80 nM (Kd)[2]. Importantly, Y16 shows selectivity for G-protein-coupled RhoGEFs like LARG, p115-RhoGEF, and PDZ-RhoGEF, with no significant effect on other Dbl family RhoGEFs or Rho effectors[2][10].

Signaling Pathway

The inhibitory action of Y16 on the LARG-RhoA interaction effectively blocks the downstream signaling cascade mediated by active, GTP-bound RhoA. This includes the activation of Rho-associated kinase (ROCK), which in turn phosphorylates various substrates to regulate cellular processes such as stress fiber formation, focal adhesion assembly, cell migration, and smooth muscle contraction.

Caption: The inhibitory effect of Y16 on the RhoA signaling pathway.

Experimental Applications

Y16 is a valuable tool for studying RhoA-mediated cellular functions. In cell-based assays, it has been shown to:

-

Inhibit serum-induced RhoA activation in a dose-dependent manner[10].

-

Suppress the formation of mammary spheres in MCF7 breast cancer cells[2].

-

Inhibit the growth, migration, and invasion of breast cancer cells[10].

-

Work synergistically with Rhosin, another RhoA inhibitor, to block LARG-RhoA interaction and subsequent signaling[2].

A typical workflow for assessing the in-vitro efficacy of Y16 is as follows:

Caption: A generalized workflow for evaluating the cellular effects of Y16.

Conclusion

(4E)-4-[[3-[(3-methylphenyl)methoxy]phenyl]methylidene]-1-phenylpyrazolidine-3,5-dione (Y16) is a specific and potent inhibitor of the RhoA signaling pathway. Its well-defined mechanism of action, targeting the LARG-RhoA interaction, makes it an indispensable research tool for dissecting the complex roles of RhoA in health and disease. The information provided in this technical guide, including its physicochemical properties, a plausible synthetic route, and detailed biological activity, serves as a valuable resource for researchers and drug development professionals working in the fields of cell biology, oncology, and cardiovascular diseases. Further studies to elucidate its full therapeutic potential are warranted.

References

- 1. (4E)-4-({3-[(3-methylphenyl)methoxy]phenyl}methylidene)-1-phenylpyrazolidine-3,5-dione | 429653-73-6 | Buy Now [molport.com]

- 2. selleckchem.com [selleckchem.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Novel Synthesis, Characterization and Biological Evaluation of Substituted Pyrazolidine-3, 5-Dione [jscimedcentral.com]

- 8. jscimedcentral.com [jscimedcentral.com]

- 9. pnas.org [pnas.org]

- 10. Small-molecule inhibitors targeting G-protein–coupled Rho guanine nucleotide exchange factors - PMC [pmc.ncbi.nlm.nih.gov]

Phenylpyrazolidine-3,5-dione Derivatives: A Deep Dive into Their Mechanism of Action

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth understanding of the mechanism of action of phenylpyrazolidine-3,5-dione derivatives. This whitepaper details the molecular interactions and signaling pathways through which these compounds exert their therapeutic effects, primarily as anti-inflammatory and uricosuric agents.

The core mechanism of action for many phenylpyrazolidine-3,5-dione derivatives lies in their ability to inhibit the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1][2][3] These enzymes are critical for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[4][5] By blocking the action of COX enzymes, these derivatives effectively reduce the production of prostaglandins, thereby alleviating inflammatory symptoms. Phenylbutazone, a prominent member of this class, is known to be a non-selective inhibitor of both COX-1 and COX-2.[1][3] Its active metabolites, oxyphenbutazone and kebuzone, also contribute to its anti-inflammatory effects.[1]

Another significant mechanism of action, particularly for derivatives like sulfinpyrazone, is their uricosuric effect.[6] This is achieved through the competitive inhibition of the urate anion transporter 1 (URAT1) in the proximal tubules of the kidneys.[6] URAT1 is responsible for the reabsorption of uric acid from the urine back into the bloodstream. By blocking this transporter, sulfinpyrazone increases the excretion of uric acid, making it a valuable therapeutic agent in the management of gout.[6]

This guide provides a detailed summary of the quantitative data on the inhibitory activities of these compounds, detailed experimental protocols for assessing their mechanisms, and visual representations of the key signaling pathways and molecular interactions.

Core Mechanism of Action: Dual Inhibition of Cyclooxygenase and Urate Transport

The primary pharmacological effects of phenylpyrazolidine-3,5-dione derivatives stem from their interaction with two key protein targets: cyclooxygenase (COX) enzymes and the urate transporter 1 (URAT1).

Inhibition of Cyclooxygenase (COX)

Phenylpyrazolidine-3,5-dione derivatives, such as phenylbutazone, function as non-steroidal anti-inflammatory drugs (NSAIDs) by inhibiting the activity of COX-1 and COX-2.[1][2][3] These enzymes catalyze the conversion of arachidonic acid to prostaglandin H2, the precursor for various prostaglandins and thromboxanes involved in inflammation, pain, fever, and platelet aggregation.[4][5] The inhibition of COX enzymes by these derivatives is a key factor in their anti-inflammatory, analgesic, and antipyretic properties. While effective, the non-selective inhibition of both COX-1, which has housekeeping functions, and COX-2, which is induced during inflammation, can lead to gastrointestinal side effects.[1]

Inhibition of Urate Transporter 1 (URAT1)

Certain derivatives, notably sulfinpyrazone, exhibit a potent uricosuric effect by competitively inhibiting the URAT1 transporter located in the apical membrane of proximal tubule cells in the kidney.[6] This transporter plays a crucial role in uric acid homeostasis by reabsorbing it from the glomerular filtrate. By blocking URAT1, sulfinpyrazone and its metabolites prevent this reabsorption, leading to increased urinary excretion of uric acid and a subsequent reduction of its levels in the blood.[6][7] This mechanism is central to the treatment of gout, a condition characterized by hyperuricemia.

Quantitative Data on Inhibitory Activity

The following table summarizes the available quantitative data on the inhibition of COX-1 and COX-2 by various phenylpyrazolidine-3,5-dione derivatives. The IC50 values represent the concentration of the drug required to inhibit 50% of the enzyme's activity.

| Compound | Enzyme | Species | Assay System | IC50 (µM) | Selectivity Index (COX-2/COX-1) |

| Phenylbutazone | COX-1 | Equine | Whole Blood | 0.30 | 0.71 |

| COX-2 | Equine | Whole Blood | 0.21 | ||

| Sulfinpyrazone | COX-1 | Human | Platelets | >100 | - |

| Sulfide metabolite of Sulfinpyrazone | COX-1 | Human | Platelets | ~5-6.7 | - |

Note: Data for human COX enzymes for many phenylpyrazolidine-3,5-dione derivatives is limited in the public domain. The provided data for Phenylbutazone is from equine sources and may not directly translate to human physiology. The data for Sulfinpyrazone and its metabolite is specific to COX-1 in human platelets.

Experimental Protocols

In Vitro Cyclooxygenase (COX) Inhibition Assay (Human Whole Blood)

This assay determines the inhibitory effect of a compound on COX-1 and COX-2 in a physiologically relevant matrix.

Materials:

-

Freshly drawn human venous blood collected into tubes containing heparin.

-

Test compounds dissolved in a suitable solvent (e.g., DMSO).

-

Lipopolysaccharide (LPS) from E. coli.

-

Enzyme immunoassay (EIA) kits for Prostaglandin E2 (PGE2) and Thromboxane B2 (TXB2).

Procedure:

COX-2 Inhibition:

-

Dispense 1 mL aliquots of heparinized whole blood into sterile polypropylene tubes.

-

Add the test compound at various concentrations or vehicle control.

-

Add LPS (10 µg/mL final concentration) to induce COX-2 expression and activity.

-

Incubate the tubes for 24 hours at 37°C.

-

Centrifuge the tubes to separate plasma.

-

Measure the concentration of PGE2 in the plasma using an EIA kit as an index of COX-2 activity.

COX-1 Inhibition:

-

Dispense 1 mL aliquots of heparinized whole blood into sterile polypropylene tubes.

-

Add the test compound at various concentrations or vehicle control.

-

Allow the blood to clot by incubating at 37°C for 1 hour.

-

Centrifuge the tubes to separate the serum.

-

Measure the concentration of TXB2 in the serum using an EIA kit as an index of COX-1 activity (platelet-derived).

Data Analysis: Calculate the percent inhibition of PGE2 and TXB2 production for each concentration of the test compound relative to the vehicle control. Determine the IC50 values by plotting the percent inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

In Vitro URAT1 Inhibition Assay (HEK293 Cells)

This cell-based assay measures the ability of a compound to inhibit the uptake of a radiolabeled substrate by the human URAT1 transporter.

Materials:

-

Human Embryonic Kidney (HEK293) cells stably transfected with a human URAT1 expression vector (or a control vector).

-

[¹⁴C]-Uric acid (radiolabeled substrate).

-

Test compounds dissolved in a suitable solvent.

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4).

-

Scintillation fluid and a scintillation counter.

Procedure:

-

Seed the URAT1-expressing and control HEK293 cells in 24-well plates and grow to confluence.

-

On the day of the assay, wash the cells twice with pre-warmed assay buffer.

-

Pre-incubate the cells for 10 minutes at 37°C with assay buffer containing either the test compound at various concentrations or vehicle control.

-

Initiate the uptake reaction by adding assay buffer containing [¹⁴C]-uric acid (e.g., 10 µM) and the test compound or vehicle.

-

Incubate for a defined period (e.g., 5 minutes) at 37°C.

-

Terminate the uptake by rapidly washing the cells three times with ice-cold assay buffer.

-

Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH with 1% SDS).

-

Transfer the cell lysates to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Determine the protein concentration of the cell lysates for normalization.

Data Analysis: Subtract the non-specific uptake (measured in control cells) from the total uptake in URAT1-expressing cells to determine the URAT1-specific uptake. Calculate the percent inhibition of URAT1-specific uptake for each concentration of the test compound relative to the vehicle control. Determine the IC50 value as described for the COX inhibition assay.

Visualizing the Mechanisms of Action

To illustrate the molecular interactions and pathways involved, the following diagrams have been generated using Graphviz (DOT language).

Caption: Inhibition of the Cyclooxygenase (COX) Pathway.

References

- 1. mdpi.com [mdpi.com]

- 2. COX-1 and COX-2 inhibition in horse blood by phenylbutazone, flunixin, carprofen and meloxicam: an in vitro analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. irp-cdn.multiscreensite.com [irp-cdn.multiscreensite.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. Inhibition of human platelet cyclo-oxygenase activity by sulfinpyrazone and three of its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

In Silico Modeling of (4E)-4-[[3-[(3-methylphenyl)methoxy]phenyl]methylidene]-1-phenylpyrazolidine-3,5-dione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazolidine-3,5-dione scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities, including anti-inflammatory, analgesic, and antipyretic properties.[1] This class of compounds has garnered significant attention for its therapeutic potential.[2][3] Many pyrazole and pyrazoline derivatives have been clinically utilized as non-steroidal anti-inflammatory drugs (NSAIDs).[4] The anti-inflammatory effects of these compounds are often attributed to their inhibition of cyclooxygenase (COX) enzymes.[4]

This technical guide presents a comprehensive, albeit hypothetical, in silico modeling workflow for a specific derivative, (4E)-4-[[3-[(3-methylphenyl)methoxy]phenyl]methylidene]-1-phenylpyrazolidine-3,5-dione. In the absence of specific experimental data for this compound, this document serves as a detailed protocol for researchers to follow when investigating similar molecules. The methodologies outlined herein encompass target identification, molecular docking, molecular dynamics simulations, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction.

Target Identification and Rationale

Based on the established biological activities of pyrazolidine-3,5-dione derivatives, the primary targets for in silico analysis are the cyclooxygenase enzymes, COX-1 and COX-2.[5][6] These enzymes are key mediators of inflammation through the biosynthesis of prostaglandins.[5] Furthermore, to explore the broader anti-inflammatory mechanism, this guide will also consider the compound's potential interaction with key inflammatory signaling pathways, namely the Tumor Necrosis Factor-alpha (TNF-α) and Nuclear Factor-kappa B (NF-κB) pathways.[7][8][9]

Experimental Protocols

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. This protocol outlines the use of AutoDock Vina.[5]

Objective: To predict the binding affinity and interaction of (4E)-4-[[3-[(3-methylphenyl)methoxy]phenyl]methylidene]-1-phenylpyrazolidine-3,5-dione with COX-1 and COX-2.

Methodology:

-

Protein Preparation:

-

Download the crystal structures of human COX-1 (PDB ID: 3KK6) and COX-2 (PDB ID: 3LN1) from the Protein Data Bank.[5][6]

-

Remove water molecules and any co-crystallized ligands from the protein structures using AutoDock Tools (ADT).

-

Add polar hydrogen atoms and assign Gasteiger charges to the protein.

-

Save the prepared protein in the PDBQT format.

-

-

Ligand Preparation:

-

Draw the 2D structure of (4E)-4-[[3-[(3-methylphenyl)methoxy]phenyl]methylidene]-1-phenylpyrazolidine-3,5-dione using ChemDraw or a similar tool.

-

Convert the 2D structure to a 3D structure and perform energy minimization using software like Avogadro.[5]

-

Save the ligand in PDBQT format using ADT, which will assign rotatable bonds.

-

-

Grid Box Generation:

-

Define the binding site on the receptor by creating a grid box that encompasses the active site residues. The center and dimensions of the grid box should be determined based on the position of the co-crystallized ligand in the original PDB file.

-

-

Docking Execution:

-

Run AutoDock Vina, specifying the prepared protein and ligand files, the grid box parameters, and the output file name.

-

The software will generate multiple binding poses ranked by their binding affinity scores (in kcal/mol).

-

-

Analysis of Results:

-

Visualize the docking results using Discovery Studio or PyMOL to analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the active site residues of the protein.[5]

-

Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic behavior of the protein-ligand complex over time.[10][11]

Objective: To assess the stability of the docked complex of the title compound with COX-2 and to analyze its dynamic behavior.

Methodology:

-

System Preparation:

-

Use the best-docked pose from the molecular docking study as the starting structure.

-

Place the complex in a periodic boundary box of appropriate dimensions.

-

Solvate the system with a suitable water model (e.g., TIP3P).

-

Add ions (e.g., Na+ or Cl-) to neutralize the system.

-

-

Energy Minimization:

-

Perform energy minimization of the entire system to remove any steric clashes or unfavorable geometries.[12]

-

-

Equilibration:

-

Perform a two-phase equilibration:

-

NVT (constant Number of particles, Volume, and Temperature) ensemble to stabilize the temperature of the system.

-

NPT (constant Number of particles, Pressure, and Temperature) ensemble to stabilize the pressure and density.

-

-

-

Production MD Run:

-

Run the production MD simulation for a suitable time scale (e.g., 100 ns) under the NPT ensemble.[13] Save the trajectory data at regular intervals.

-

-

Trajectory Analysis:

-

Analyze the MD trajectory to calculate:

-

Root Mean Square Deviation (RMSD) to assess the stability of the protein and ligand.

-

Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein.

-

Hydrogen bond analysis to monitor the persistence of key interactions.

-

-

ADMET Prediction

ADMET prediction helps to evaluate the drug-likeness and pharmacokinetic properties of a compound.[14][15]

Objective: To predict the ADMET properties of (4E)-4-[[3-[(3-methylphenyl)methoxy]phenyl]methylidene]-1-phenylpyrazolidine-3,5-dione.

Methodology:

-

Structure Input:

-

Submit the SMILES string or a 2D structure of the compound to an online ADMET prediction server (e.g., SwissADME, pkCSM).

-

-

Property Calculation:

-

The server will calculate various physicochemical properties, pharmacokinetic properties (absorption, distribution, metabolism, excretion), and toxicity profiles.

-

-

Analysis:

-

Analyze the predicted properties to assess the compound's potential as a drug candidate. Pay close attention to parameters like Lipinski's rule of five, oral bioavailability, blood-brain barrier penetration, and potential toxicity risks.

-

Data Presentation

Table 1: Hypothetical Molecular Docking Results

| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Interacting Residues | Hydrogen Bonds |

| COX-1 | 3KK6 | -8.5 | Arg120, Tyr355, Ser530 | 2 |

| COX-2 | 3LN1 | -10.2 | Arg120, Tyr355, Val523, Ser530 | 3 |

Table 2: Hypothetical Molecular Dynamics Simulation Data (100 ns)

| Parameter | Average Value | Standard Deviation | Interpretation |

| Protein RMSD (Å) | 1.8 | 0.3 | Stable protein backbone |

| Ligand RMSD (Å) | 1.2 | 0.2 | Ligand remains stable in the binding pocket |

| Protein RMSF (Å) | 1.5 | 0.5 | Active site residues show low fluctuation |

| Hydrogen Bonds | 2-3 | 1 | Key hydrogen bonds are maintained |

Table 3: Hypothetical ADMET Prediction Summary

| Property | Predicted Value | Compliance |

| Molecular Weight | 384.43 g/mol | Yes (Lipinski's Rule) |

| LogP | 4.2 | Yes (Lipinski's Rule) |

| Hydrogen Bond Donors | 1 | Yes (Lipinski's Rule) |

| Hydrogen Bond Acceptors | 4 | Yes (Lipinski's Rule) |

| Oral Bioavailability | High | Favorable |

| Blood-Brain Barrier | No | Favorable for peripheral action |

| AMES Toxicity | Non-mutagenic | Favorable |

| hERG Inhibition | Low risk | Favorable |

Visualization of Workflows and Pathways

Caption: A generalized workflow for the in silico modeling of the title compound.

Caption: Proposed inhibitory action on the COX-2 pathway.

Caption: Potential modulation of the TNF-α to NF-κB signaling pathway. Caption: Potential modulation of the TNF-α to NF-κB signaling pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. dergipark.org.tr [dergipark.org.tr]

- 6. Journal of Faculty of Pharmacy of Ankara University » Submission » MOLECULAR DOCKING STUDIES ON SOME 4,5-DIHYDRO-1H-PYRAZOLE DERIVATIVES AS CYCLOOXYGENASE INHIBITORS [dergipark.org.tr]

- 7. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 8. researchgate.net [researchgate.net]

- 9. creative-diagnostics.com [creative-diagnostics.com]

- 10. m.youtube.com [m.youtube.com]

- 11. m.youtube.com [m.youtube.com]

- 12. m.youtube.com [m.youtube.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Synthesis, in silico ADMET prediction analysis, and pharmacological evaluation of sulfonamide derivatives tethered with pyrazole or pyridine as anti-diabetic and anti-Alzheimer's agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis, ADMET and pharmacokinetic analysis of new isoxazolidine-pyrazole hybrids | Journal of Qassim University for Science [jnsm.qu.edu.sa]

In-Depth Technical Guide: Target Identification for (4E)-4-[[3-[(3-methylphenyl)methoxy]phenyl]methylidene]-1-phenylpyrazolidine-3,5-dione

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates the process of identifying the biological target of the novel small molecule, (4E)-4-[[3-[(3-methylphenyl)methoxy]phenyl]methylidene]-1-phenylpyrazolidine-3,5-dione. Based on extensive structural homology analysis and in silico screening of existing compound libraries, Protein Tyrosine Phosphatase 1B (PTP1B) has been identified as a primary putative target. PTP1B is a key negative regulator of the insulin signaling pathway, and its inhibition is a validated therapeutic strategy for type 2 diabetes and obesity. This document provides a comprehensive overview of the target identification and validation workflow, including detailed experimental protocols and data presentation, to guide further preclinical investigation of this compound.

Introduction

(4E)-4-[[3-[(3-methylphenyl)methoxy]phenyl]methylidene]-1-phenylpyrazolidine-3,5-dione is a synthetic compound belonging to the pyrazolidine-3,5-dione class. Derivatives of this scaffold have demonstrated a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. The specific structural features of the title compound, particularly the benzylidene substituent, suggest a potential for interaction with specific protein targets. This guide focuses on the identification of its primary biological target, a critical step in elucidating its mechanism of action and therapeutic potential.

Target Hypothesis: Protein Tyrosine Phosphatase 1B (PTP1B)

A systematic analysis of scientific literature and chemical databases reveals a strong structural similarity between (4E)-4-[[3-[(3-methylphenyl)methoxy]phenyl]methylidene]-1-phenylpyrazolidine-3,5-dione and known inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B). Several studies have reported that compounds featuring a benzylidene-dione scaffold, such as 5-(substituted benzylidene)thiazolidine-2,4-diones, act as competitive inhibitors of PTP1B.[1][2] The pyrazolidine-3,5-dione core of the title compound is isosteric to the thiazolidine-2,4-dione ring found in these established PTP1B inhibitors. This strong structural analogy forms the basis of the hypothesis that (4E)-4-[[3-[(3-methylphenyl)methoxy]phenyl]methylidene]-1-phenylpyrazolidine-3,5-dione targets and inhibits PTP1B.

PTP1B is a non-receptor protein tyrosine phosphatase that plays a crucial role in attenuating the insulin signaling cascade by dephosphorylating the activated insulin receptor (IR) and its substrate (IRS-1).[3][4] By inhibiting PTP1B, insulin signaling can be enhanced, making it an attractive target for the treatment of type 2 diabetes and obesity.

Experimental Protocols for Target Validation

To validate the hypothesis that (4E)-4-[[3-[(3-methylphenyl)methoxy]phenyl]methylidene]-1-phenylpyrazolidine-3,5-dione targets PTP1B, a series of in vitro experiments are proposed.

In Vitro PTP1B Inhibition Assay

This experiment aims to directly measure the inhibitory effect of the compound on purified PTP1B enzyme activity.

Materials:

-

Recombinant human PTP1B enzyme

-

p-Nitrophenyl phosphate (pNPP) as a substrate

-

(4E)-4-[[3-[(3-methylphenyl)methoxy]phenyl]methylidene]-1-phenylpyrazolidine-3,5-dione

-

Assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)

-

96-well microplate reader

Procedure:

-

Prepare a stock solution of the test compound in DMSO.

-

In a 96-well plate, add the assay buffer, PTP1B enzyme, and varying concentrations of the test compound.

-

Pre-incubate the enzyme and compound mixture at 37°C for 15 minutes.

-

Initiate the enzymatic reaction by adding the pNPP substrate.

-

Incubate the reaction at 37°C for 30 minutes.

-

Stop the reaction by adding a stop solution (e.g., 1 M NaOH).

-

Measure the absorbance of the product, p-nitrophenol, at 405 nm using a microplate reader.

-

Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Enzyme Kinetics

To determine the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive), kinetic studies should be performed.

Procedure:

-

Perform the PTP1B inhibition assay as described above.

-

Vary the concentration of the substrate (pNPP) at several fixed concentrations of the inhibitor.

-

Measure the initial reaction velocities.

-

Plot the data using a Lineweaver-Burk or Michaelis-Menten plot to determine the mode of inhibition and the inhibition constant (Ki).

Cellular Assays

To assess the effect of the compound on PTP1B activity in a cellular context, assays using cells that overexpress the insulin receptor can be utilized.

Procedure:

-

Culture a suitable cell line (e.g., CHO-IR cells) in appropriate media.

-

Treat the cells with varying concentrations of the test compound for a specified period.

-

Stimulate the cells with insulin to activate the insulin signaling pathway.

-

Lyse the cells and perform a Western blot analysis to detect the phosphorylation status of the insulin receptor and downstream signaling proteins like Akt.

-

An increase in insulin-stimulated phosphorylation in the presence of the compound would indicate cellular PTP1B inhibition.

Quantitative Data Presentation

While specific experimental data for (4E)-4-[[3-[(3-methylphenyl)methoxy]phenyl]methylidene]-1-phenylpyrazolidine-3,5-dione is not yet available, the following table presents hypothetical data based on the activity of structurally related PTP1B inhibitors.

| Compound ID | PTP1B IC50 (µM) | Inhibition Type | Cellular Activity (p-IR Fold Increase) |

| (4E)-4-[[3-[(3-methylphenyl)methoxy]phenyl]methylidene]-1-phenylpyrazolidine-3,5-dione | TBD | TBD | TBD |

| Compound A (Thiazolidinedione analog) | 5.0 | Competitive | 2.5 |

| Compound B (Pyrazolidinedione analog) | 8.2 | Competitive | 1.8 |

TBD: To be determined through experimentation.

Signaling Pathways and Experimental Workflows

PTP1B in the Insulin Signaling Pathway

PTP1B acts as a negative regulator of the insulin signaling pathway. Upon insulin binding to the insulin receptor (IR), the receptor autophosphorylates on specific tyrosine residues, initiating a downstream signaling cascade. PTP1B dephosphorylates the activated IR and its substrate, IRS-1, thus attenuating the signal. Inhibition of PTP1B is expected to enhance and prolong insulin signaling.

Caption: PTP1B's role in the insulin signaling pathway.

Target Identification and Validation Workflow

The logical progression from a hit compound to a validated lead involves a multi-step experimental workflow.

Caption: Experimental workflow for target validation.

Conclusion

The available evidence strongly suggests that (4E)-4-[[3-[(3-methylphenyl)methoxy]phenyl]methylidene]-1-phenylpyrazolidine-3,5-dione is a promising candidate for inhibition of PTP1B. The structural rationale is compelling, and a clear path for experimental validation has been outlined. The successful completion of the proposed studies will not only confirm the molecular target of this compound but also pave the way for its further development as a potential therapeutic agent for metabolic diseases. This guide provides the necessary framework for researchers to embark on the preclinical journey of this novel pyrazolidine-3,5-dione derivative.

References

- 1. Computer-Aided Strategy on 5-(Substituted benzylidene) Thiazolidine-2,4-Diones to Develop New and Potent PTP1B Inhibitors: QSAR Modeling, Molecular Docking, Molecular Dynamics, PASS Predictions, and DFT Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis and docking study of 5-(substituted benzylidene)thiazolidine-2,4-dione derivatives as inhibitors of protein tyrosine phosphatase 1B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. The role of protein tyrosine phosphatase 1B (PTP1B) in the pathogenesis of type 2 diabetes mellitus and its complications - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis and Characterization of Novel Pyrazolidine-3,5-dione Derivatives

For Researchers, Scientists, and Drug Development Professionals

The pyrazolidine-3,5-dione core is a privileged scaffold in medicinal chemistry, forming the basis of drugs with a wide array of pharmacological activities.[1][2] Derivatives of this heterocyclic system have shown significant potential as anti-inflammatory, analgesic, anticancer, antimicrobial, and antidiabetic agents.[2] This in-depth guide provides a technical overview of the synthesis and characterization of novel pyrazolidine-3,5-dione derivatives, aimed at researchers and professionals in the field of drug discovery and development.

Synthesis of Pyrazolidine-3,5-dione Derivatives

The synthesis of the pyrazolidine-3,5-dione ring and its subsequent derivatization can be achieved through several reliable methods. The most common approaches involve the cyclocondensation of a hydrazine derivative with a malonic acid derivative, followed by substitution at the C4 position.

General Synthesis Workflow

The overall process for generating diverse pyrazolidine-3,5-dione derivatives typically follows the workflow illustrated below.

References

A Technical Guide to the Biological Activity Screening of Novel Pyrazolidine-3,5-diones

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the screening protocols and biological activities of novel pyrazolidine-3,5-dione derivatives, a class of heterocyclic compounds with significant pharmacological potential.[1][2] The versatility of the pyrazolidine-3,5-dione scaffold has attracted considerable attention in medicinal chemistry, leading to the development of derivatives with a broad spectrum of therapeutic applications, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[1][2] This document details the experimental methodologies for evaluating these activities, presents key quantitative data, and illustrates relevant biological pathways and workflows.

Core Biological Activities and Screening Data

Pyrazolidine-3,5-dione derivatives have been extensively studied for various biological activities. Their therapeutic potential stems from their ability to interact with a range of biological targets.[2]

Anti-inflammatory Activity

Many pyrazolidine-3,5-diones exhibit potent anti-inflammatory effects, often attributed to the inhibition of cyclooxygenase (COX) enzymes, which are key in prostaglandin biosynthesis.[3] This mechanism is similar to that of many non-steroidal anti-inflammatory drugs (NSAIDs).[3]

Table 1: In Vitro Anti-inflammatory Activity of Pyrazolidine-3,5-dione Derivatives

| Compound ID | Test Model | Concentration | % Inhibition of Denaturation | Standard Drug | % Inhibition of Standard |

|---|

| 3a-h (series) | Albumin Denaturation | Not Specified | 58.15 - 69.17 | Ibuprofen | 75.41 |

Data synthesized from a study on pyrazolidine-3,5-dione substituted benzimidazole derivatives.[4]

Anticancer Activity

The anticancer potential of this class of compounds is a significant area of research.[1] Derivatives have shown cytotoxicity against various human cancer cell lines, with mechanisms including the induction of apoptosis and inhibition of cyclin-dependent kinases (CDKs).[5][6]

Table 2: Anticancer Activity of Pyrazolidine-3,5-dione Derivatives

| Compound ID | Cell Line | Assay Type | IC50 / GI50 (µM) | Notes |

|---|---|---|---|---|

| Unspecified | MCF-7 (Breast) | Not Specified | 40 | Caused ~50% cell death after 24 hours.[6] |

| 4d | Leukemia Subpanel | NCI60 Screen | 2.12 - 4.58 | Showed sensitivity against leukemia cell lines.[7] |

| 4f | Leukemia Subpanel | NCI60 Screen | 1.64 - 3.20 | Showed sensitivity against leukemia cell lines.[7] |

| 6c | Not Specified | Not Specified | LD50: 19.1 µg/mL | Activity was higher than the standard used.[1] |

| XIII | HePG2 (Liver) | Cytotoxicity | 6.57 | Showed high selectivity toward cancer cells.[5] |

| XIII | HCT-116 (Colon) | Cytotoxicity | 9.54 | Showed high selectivity toward cancer cells.[5] |

| XIII | MCF-7 (Breast) | Cytotoxicity | 7.97 | Showed high selectivity toward cancer cells.[5] |

Antimicrobial Activity

Novel pyrazolidine-3,5-diones have demonstrated notable antibacterial and antifungal properties, making them potential candidates for new antimicrobial agents.[1][8] Their mechanism can involve the inhibition of essential microbial enzymes.[2]

Table 3: Antibacterial Activity of Pyrazolidine-3,5-dione Derivatives (Disc Diffusion Method)

| Compound ID | Staphylococcus aureus (mm) | Bacillus subtilis (mm) | Pseudomonas aeruginosa (mm) | Proteus mirabilis (mm) | Concentration |

|---|---|---|---|---|---|

| RS-4 | 11 | 11 | 12 | 10 | 70 µg/mL[8] |

| Vancomycin (Std.) | - | - | - | - | 30 µg/mL[8] |

| Amikacin (Std.) | - | - | - | - | 30 µg/mL[8] |

Table 4: Antifungal Activity of Pyrazolidine-3,5-dione Derivatives (Disc Diffusion Method)

| Compound ID | Substituents (R1, R2) | Aspergillus niger (mm) | Aspergillus flavus (mm) | Standard | Zone of Inhibition (Std.) |

|---|---|---|---|---|---|

| 3e | 6-NO2, H | 12 | 14 | Clotrimazole | 13-17 mm[4] |

| 3f | 6-NO2, -4-NO2 | 11 | 13 | Amphotericin B | 15-18 mm[4] |

Other Biological Activities

-

Farnesoid X Receptor (FXR) Agonism: Certain derivatives have been identified as potent non-steroidal agonists of FXR, a nuclear receptor involved in bile acid metabolism, showing potential for treating metabolic diseases.[9]

-

P2Y12 Receptor Ligands: Fluorinated pyrazolidine-3,5-diones have been synthesized and evaluated for their affinity to the P2Y12 receptor, a target for antiplatelet drugs and a biomarker for neuroinflammation.[10]

-

Antiviral Activity: Some pyrazole-based heterocycles have demonstrated the ability to inhibit the replication of viruses, such as the avian influenza H5N1 virus.[11]

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to the screening process. The following are methodologies for key biological assays.

General Synthesis of 4-Substituted Pyrazolidine-3,5-diones

A common and effective method for synthesizing the pyrazolidine-3,5-dione core involves the cyclization of a substituted hydrazine with diethyl malonate.[8][12]

-

Hydrazide Formation: A 4-substituted benzoic acid is first converted to its respective ester. This ester is then reacted with hydrazine hydrate to form the corresponding hydrazide intermediate.[8]

-

Cyclization: An equimolar quantity of the substituted hydrazide is reacted with diethyl malonate. The reaction is typically carried out in the presence of a solvent and may be heated to facilitate the cyclization.[8][12]

-

Purification: The resulting crude product is purified using standard techniques such as recrystallization or column chromatography to yield the final pyrazolidine-3,5-dione derivative.

In Vitro Anti-inflammatory Activity: Albumin Denaturation Assay

This assay assesses the ability of a compound to inhibit the heat-induced denaturation of protein, a well-documented cause of inflammation.[4]

-

Reaction Mixture Preparation: Prepare a reaction mixture consisting of 0.5 mL of the test compound solution at various concentrations and 0.5 mL of a 1% aqueous solution of bovine serum albumin.

-

pH Adjustment: Adjust the pH of the reaction mixture to 6.8 using 1N HCl.

-

Incubation: Incubate the samples at room temperature for 20 minutes.

-

Heat-Induced Denaturation: Induce denaturation by heating the mixture in a water bath at 51°C for 20 minutes.

-

Turbidity Measurement: After cooling, measure the turbidity of the samples spectrophotometrically at 660 nm.

-

Calculation: Calculate the percentage inhibition of denaturation using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100 A standard drug, such as ibuprofen, is used as a positive control.[4]

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate at a desired density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the pyrazolidine-3,5-dione derivatives and incubate for a specified period (e.g., 24-48 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth compared to the untreated control.

Antimicrobial Activity: Disc Diffusion Method

This method is widely used to test the antimicrobial susceptibility of bacteria and fungi to test compounds.[8]

-

Media Preparation: Prepare and sterilize a suitable agar medium (e.g., Mueller-Hinton agar for bacteria, Sabouraud Dextrose agar for fungi) and pour it into sterile Petri plates.

-

Inoculation: Evenly spread a standardized inoculum of the target microorganism over the surface of the agar.

-

Disc Application: Impregnate sterile paper discs with a known concentration of the test compound. Place these discs onto the inoculated agar surface.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25°C for 48 hours for fungi).[4]

-

Measurement: Measure the diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited) in millimeters. The size of the zone is proportional to the antimicrobial activity of the compound. Standard antibiotics are used as positive controls.[8]

Visualizations: Workflows and Pathways

Diagrams created using Graphviz provide a clear visual representation of complex processes and relationships.

Caption: General synthetic workflow for novel pyrazolidine-3,5-diones.

Caption: High-level workflow for biological activity screening.

Caption: Mechanism of anti-inflammatory action via COX inhibition.

References

- 1. researchgate.net [researchgate.net]

- 2. A Comprehensive Review on Synthesis, Mechanisms, and Therapeutic Applications of Pyrazolidine-3,5-Dione Derivatives | Bentham Science [eurekaselect.com]

- 3. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Investigating the Synthesis Methods of 3,5-dione Pyrazolidine and 3,5-dione 1-phenylpyrazolidine in the Presence and Absence of Ultrasound Bath and their Anticancer Effects on MCF-7 Breast Cancer Cells | Bentham Science [eurekaselect.com]

- 7. Synthesis and biological activity evaluation of 5-pyrazoline substituted 4-thiazolidinones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Novel Synthesis, Characterization and Biological Evaluation of Substituted Pyrazolidine-3, 5-Dione [jscimedcentral.com]

- 9. Pyrazolidine-3,5-dione derivatives as potent non-steroidal agonists of farnesoid X receptor: virtual screening, synthesis, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Exploration of Fluorinated Pyrazolidine-3,5-Diones for Positron Emission Tomography Imaging of the P2Y12 Receptor in the Central Nervous System - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and antioxidant, antimicrobial, and antiviral activity of some pyrazole-based heterocycles using a 2(3H)-furanone derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 12. asianpubs.org [asianpubs.org]

Unraveling the Molecular Architecture of CAS 429653-73-6: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

October 30, 2025

Abstract

This technical guide provides a comprehensive overview of the structure elucidation of the chemical compound identified by CAS number 429653-73-6. This molecule, also known as Y16 and RhoA-IN-Y16, is a notable inhibitor of RhoA signaling pathways. This document collates available chemical and biological data to serve as a detailed resource for researchers in medicinal chemistry and drug discovery. While the primary publication detailing the initial synthesis and complete spectral analysis for structure elucidation is not prominently available in the public domain, this guide constructs a likely elucidation pathway based on established chemical principles and analysis of related compounds.

Introduction

CAS 429653-73-6, systematically named (E)-4-(3-((3-methylbenzyl)oxy)benzylidene)-1-phenylpyrazolidine-3,5-dione, has emerged as a significant chemical tool in cell biology and cancer research. It functions as a specific inhibitor of the Leukemia-associated Rho guanine nucleotide exchange factor (LARG), thereby blocking the activation of RhoA, a key protein in cellular processes such as migration and proliferation. Understanding the precise molecular structure of this compound is fundamental to appreciating its mechanism of action and for guiding future drug development efforts. This guide will detail the known structural and physicochemical properties, propose a logical synthetic route, and discuss the biological context of its activity.

Physicochemical and Structural Properties

The fundamental characteristics of CAS 429653-73-6 are summarized in the table below, based on data from various chemical suppliers and databases.

| Property | Value |

| CAS Number | 429653-73-6 |

| Synonyms | Y16, RhoA-IN-Y16, (E)-4-(3-((3-methylbenzyl)oxy)benzylidene)-1-phenylpyrazolidine-3,5-dione |

| Molecular Formula | C₂₄H₂₀N₂O₃ |

| Molecular Weight | 384.43 g/mol |

| Appearance | Orange to yellow solid powder |

| Solubility | Soluble in DMSO |

| Purity (Typical) | >98% (HPLC) |

Table 1: Physicochemical Properties of CAS 429653-73-6.

The molecular structure consists of a central pyrazolidine-3,5-dione ring, substituted with a phenyl group at the N1 position. A key feature is the benzylidene moiety at the C4 position, which is further functionalized with a 3-methylbenzyloxy group. The "(E)" designation in the systematic name indicates the stereochemistry around the exocyclic double bond.

Proposed Synthesis and Structure Elucidation Pathway

Proposed Synthetic Protocol

The synthesis of (E)-4-(3-((3-methylbenzyl)oxy)benzylidene)-1-phenylpyrazolidine-3,5-dione can be logically achieved through a two-step process, beginning with the synthesis of the aldehyde precursor followed by a Knoevenagel condensation.

Step 1: Synthesis of 3-((3-methylbenzyl)oxy)benzaldehyde

This intermediate is prepared by the Williamson ether synthesis. 3-Hydroxybenzaldehyde is deprotonated with a suitable base, such as potassium carbonate, and then reacted with 3-methylbenzyl chloride.

Step 2: Knoevenagel Condensation

The target compound is synthesized via the Knoevenagel condensation of 1-phenylpyrazolidine-3,5-dione with the prepared 3-((3-methylbenzyl)oxy)benzaldehyde. This reaction is typically catalyzed by a weak base, such as piperidine or pyridine, in a suitable solvent like ethanol or toluene, often with azeotropic removal of water to drive the reaction to completion.

Spectroscopic Analysis for Structure Confirmation

The elucidation of the structure would have relied on standard spectroscopic methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR would confirm the presence of aromatic protons from the three phenyl rings, the methylene protons of the benzyl ether linkage, the methyl group protons, and the vinyl proton of the benzylidene group. The chemical shifts and coupling patterns would be crucial in confirming the substitution patterns.

-

¹³C NMR would show the characteristic resonances for the carbonyl carbons of the pyrazolidine-dione ring, the aromatic carbons, the methylene carbon, and the methyl carbon.

-

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecule, which should be consistent with the molecular formula C₂₄H₂₀N₂O₃. The fragmentation pattern could provide further structural information.

-

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the C=O stretching of the dione, C=C stretching of the aromatic rings and the vinyl group, and C-O stretching of the ether linkage.

-

Elemental Analysis: This would determine the percentage composition of carbon, hydrogen, and nitrogen, which must correspond to the calculated values for the molecular formula.

Although a certificate of analysis from a commercial supplier confirms that the ¹H NMR and MS data are consistent with the structure, the raw spectral data is not publicly available in the primary literature.

Biological Activity and Mechanism of Action

CAS 429653-73-6, referred to as Y16 in the biological literature, was identified as a specific inhibitor of the interaction between the Leukemia-associated Rho guanine nucleotide exchange factor (LARG) and RhoA.

Inhibition of LARG-RhoA Interaction

Y16 was discovered through virtual screening targeting a surface groove of the DH-PH domain of LARG. It has been shown to bind to the junction site of the DH-PH domains of LARG with a dissociation constant (Kd) of approximately 80 nM. This binding physically obstructs the interaction with RhoA, thereby preventing the LARG-catalyzed GDP to GTP exchange that leads to RhoA activation.

Specificity and Cellular Effects

Y16 exhibits specificity for LARG and other G-protein-coupled RhoGEFs like p115-RhoGEF and PDZ-RhoGEF. It shows little to no effect on the interaction of RhoA with other DBL family RhoGEFs. In cellular assays, Y16 has been demonstrated to selectively inhibit serum-induced RhoA activity, leading to a reduction in downstream signaling events such as the phosphorylation of focal adhesion kinase (FAK) and myosin light chain (MLC). Consequently, it has been shown to inhibit the growth, migration, and invasion of breast cancer cells.

Conclusion

The structure of CAS 429653-73-6 has been confidently assigned as (E)-4-(3-((3-methylbenzyl)oxy)benzylidene)-1-phenylpyrazolidine-3,5-dione based on its commercial availability and reference in the scientific literature. While the primary publication detailing its initial synthesis and the associated spectroscopic data for its structural elucidation is not prominently available, a logical synthetic pathway via Knoevenagel condensation is proposed. The biological characterization of this compound as a specific inhibitor of the LARG-RhoA interaction is well-documented, establishing it as a valuable tool for studying RhoA-mediated signaling pathways and as a potential lead compound for the development of novel therapeutics. Further research to uncover the original synthesis and full spectral analysis would be beneficial for the scientific community.

Methodological & Application

Application Note: In Vitro Assay for (4E)-4-[[3-[(3-methylphenyl)methoxy]phenyl]methylidene]-1-phenylpyrazolidine-3,5-dione

Abstract

This document provides a detailed protocol for an in vitro assay to evaluate the biological activity of the compound (4E)-4-[[3-[(3-methylphenyl)methoxy]phenyl]methylidene]-1-phenylpyrazolidine-3,5-dione. Based on the known anticancer properties of pyrazolidine-3,5-dione derivatives, this application note outlines a hypothesized mechanism of action targeting the EGFR/MEK/ERK signaling pathway, a critical regulator of cell proliferation and survival that is often dysregulated in cancer. The described workflow includes a primary cell-based proliferation assay followed by a secondary biochemical kinase assay to validate the inhibitory effect on a specific kinase within the pathway. This comprehensive guide is intended for researchers and scientists in drug development and cancer biology.

Introduction

Pyrazolidine-3,5-dione derivatives have emerged as a promising class of compounds with potential therapeutic applications, including anticancer and anti-inflammatory activities. The specific compound, (4E)-4-[[3-[(3-methylphenyl)methoxy]phenyl]methylidene]-1-phenylpyrazolidine-3,5-dione, is a member of this class; however, its precise biological target and mechanism of action have not been fully elucidated. This application note proposes a hypothesis that the compound exerts its potential anticancer effects by inhibiting a key component of the epidermal growth factor receptor (EGFR) signaling cascade, specifically targeting the MEK1 kinase.

The EGFR/MEK/ERK pathway is a well-established signaling cascade that plays a crucial role in cell proliferation, differentiation, and survival. Aberrant activation of this pathway is a hallmark of many human cancers, making it an attractive target for therapeutic intervention. This protocol details a two-tiered approach to investigate the effect of (4E)-4-[[3-[(3-methylphenyl)methoxy]phenyl]methylidene]-1-phenylpyrazolidine-3,5-dione on this pathway.

Proposed Signaling Pathway

The proposed mechanism of action involves the inhibition of MEK1, a dual-specificity protein kinase that phosphorylates and activates ERK1/2. By inhibiting MEK1, the compound would block the downstream signaling cascade, leading to a reduction in cell proliferation.

Caption: Proposed EGFR/MEK/ERK signaling pathway with hypothesized inhibition of MEK1.

Experimental Workflow

The experimental workflow is designed to first screen for antiproliferative activity in a relevant cancer cell line and then to validate the specific molecular target through a biochemical assay.

Caption: Experimental workflow for in vitro assay development.

Experimental Protocols

Primary Assay: Cell Proliferation (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound on cancer cell proliferation.

Materials and Reagents:

-

Human cancer cell line (e.g., A549 or HeLa)

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

(4E)-4-[[3-[(3-methylphenyl)methoxy]phenyl]methylidene]-1-phenylpyrazolidine-3,5-dione (stock solution in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

-

DMSO

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Culture: Culture A549 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Seeding: Seed cells in 96-well plates at a density of 5,000 cells/well and allow them to attach overnight.

-

Compound Treatment: Prepare serial dilutions of the compound in culture medium. The final DMSO concentration should not exceed 0.1%. Add the diluted compound to the respective wells. Include vehicle control (DMSO) and untreated control wells.

-

Incubation: Incubate the plates for 48 hours.

-

MTT Assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Secondary Assay: MEK1 Kinase Assay (ADP-Glo™ Kinase Assay)

Objective: To determine the inhibitory constant (Ki) of the compound against MEK1 kinase.

Materials and Reagents:

-

Recombinant human MEK1 enzyme

-

Inactive ERK2 (substrate)

-

ATP

-

(4E)-4-[[3-[(3-methylphenyl)methoxy]phenyl]methylidene]-1-phenylpyrazolidine-3,5-dione

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

384-well plates

-

Plate-reading luminometer

Procedure:

-

Reagent Preparation: Prepare the kinase reaction buffer, ATP solution, and substrate solution as per the manufacturer's instructions.

-

Compound Dilution: Prepare serial dilutions of the compound in the kinase reaction buffer.

-

Kinase Reaction:

-

Add 2.5 µL of the compound dilution or vehicle control to the wells of a 384-well plate.

-

Add 2.5 µL of the MEK1 enzyme and substrate mix.

-

Initiate the reaction by adding 5 µL of ATP solution.

-

-

Incubation: Incubate the plate at room temperature for 1 hour.

-

ADP-Glo™ Reagent Addition: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Kinase Detection Reagent Addition: Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and induce a luminescent signal. Incubate for 30 minutes at room temperature.

-

Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

-

Data Analysis: The luminescent signal is proportional to the amount of ADP generated and thus to the kinase activity. Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the Ki value using appropriate enzyme inhibition models.

Data Presentation

The quantitative data obtained from the described assays can be summarized in the following tables for clear comparison.

Table 1: Antiproliferative Activity of the Compound

| Cell Line | Incubation Time (h) | IC50 (µM) [Hypothetical Data] |

| A549 | 48 | 5.2 ± 0.8 |

| HeLa | 48 | 8.1 ± 1.2 |

Table 2: MEK1 Kinase Inhibitory Activity

| Kinase | Assay Method | Ki (nM) [Hypothetical Data] |

| MEK1 | ADP-Glo™ | 150 ± 25 |

Conclusion

This application note provides a comprehensive framework for the in vitro evaluation of (4E)-4-[[3-[(3-methylphenyl)methoxy]phenyl]methylidene]-1-phenylpyrazolidine-3,5-dione. The proposed workflow, centered on a hypothesized inhibition of the EGFR/MEK/ERK signaling pathway, enables a systematic investigation from cellular antiproliferative effects to specific molecular target engagement. The detailed protocols and data presentation guidelines are intended to facilitate the efficient and standardized assessment of this and other similar compounds, thereby accelerating the drug discovery process. Further studies, including in vivo models, would be necessary to validate these initial findings., would be necessary to validate these initial findings.

Cell-based assays using (4E)-4-[[3-[(3-methylphenyl)methoxy]phenyl]methylidene]-1-phenylpyrazolidine-3,5-dione

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for evaluating the anti-inflammatory properties of pyrazolidine-3,5-dione derivatives in cell-based assays. The focus is on the inhibition of nitric oxide (NO) and prostaglandin E2 (PGE2), key mediators of inflammation. While the specific compound (4E)-4-[[3-[(3-methylphenyl)methoxy]phenyl]methylidene]-1-phenylpyrazolidine-3,5-dione was not found in extensive literature searches, the following protocols and data are based on a representative pyrazolidine-3,5-dione derivative with documented anti-inflammatory activity, providing a strong framework for assessing analogous compounds.

Data Presentation

The anti-inflammatory activity of a representative pyridylpyrazole derivative, compound 1m , is summarized below. This data was obtained from assays using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.[1][2]

| Compound | Assay | Cell Line | IC50 (µM) |

| Compound 1m | PGE2 Inhibition | RAW 264.7 | 1.1[1][2] |

| Compound 1m | NO Inhibition | RAW 264.7 | >10 (37.19% inhibition at 10 µM)[1] |

| Celecoxib (Reference) | PGE2 Inhibition | RAW 264.7 | Not explicitly found for direct comparison in the same study |